

Optimal Concentration of Propidium Iodide for Cell Staining: Application Notes and Protocols

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Compound of Interest

Compound Name: *Propidium*

Cat. No.: *B1200493*

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Introduction

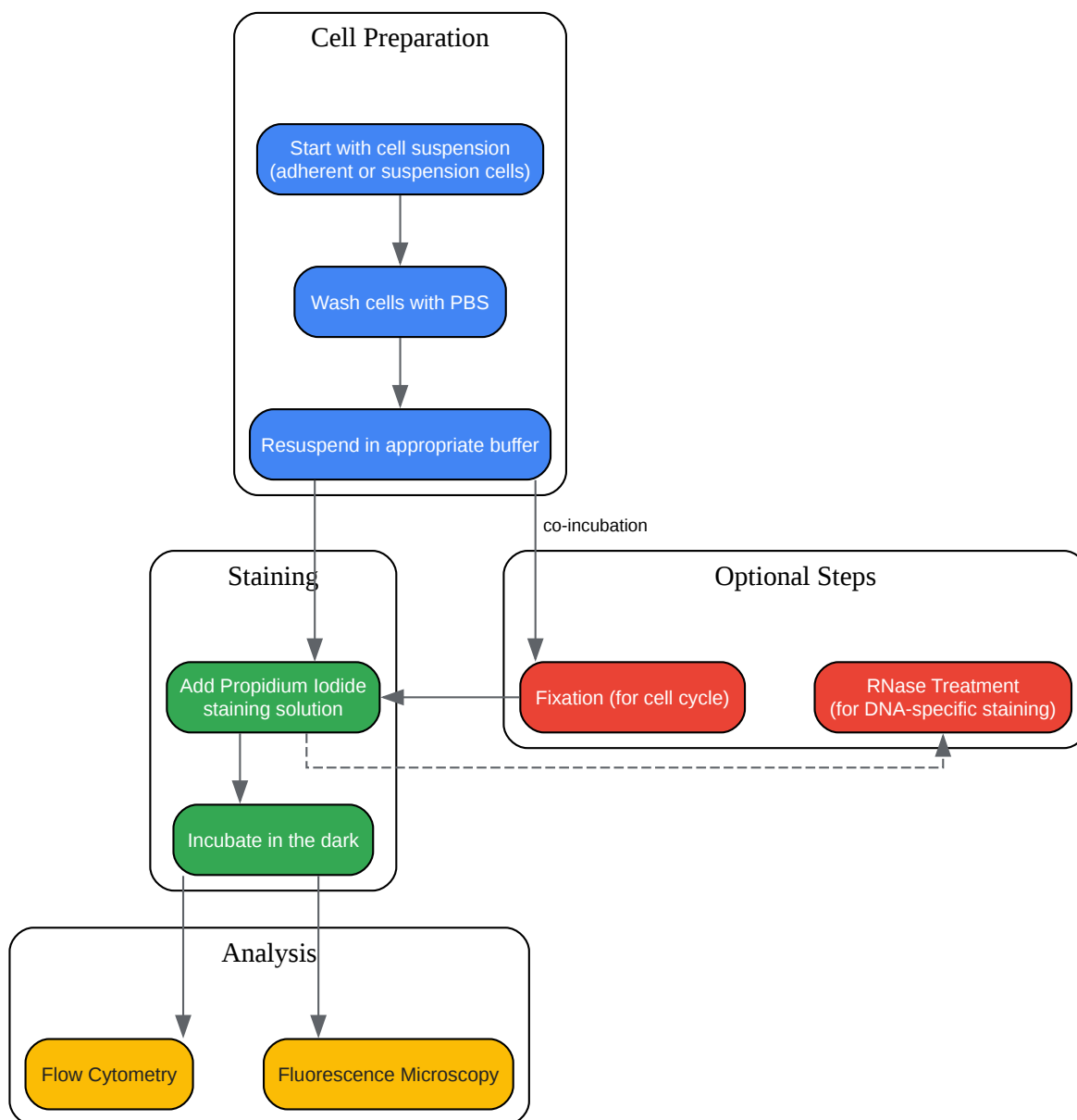
Propidium iodide (PI) is a fluorescent intercalating agent that is widely used in life sciences to identify dead or membrane-compromised cells. As a membrane-impermeant dye, PI is excluded from viable cells with intact plasma membranes.^{[1][2][3][4][5]} However, in cells undergoing necrosis or late-stage apoptosis, where membrane integrity is lost, PI can enter, bind to double-stranded DNA and, to a lesser extent, RNA, and emit a strong red fluorescence upon excitation.^{[1][2][3]} This characteristic makes PI an invaluable tool for assessing cell viability, analyzing the cell cycle, and quantifying cell death in response to various stimuli, including cytotoxic drugs. This document provides detailed application notes and protocols for the optimal use of **propidium** iodide in cell staining for flow cytometry and fluorescence microscopy.

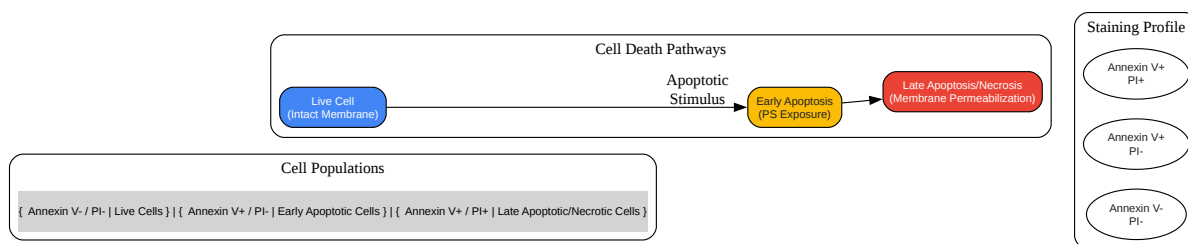
Principle of Propidium Iodide Staining

Propidium iodide binds to nucleic acids by intercalating between the bases with little to no sequence preference.^{[2][3]} The fluorescence of PI is significantly enhanced (20- to 30-fold) upon binding to DNA.^{[2][3]} In healthy, live cells, the intact cell membrane acts as a barrier, preventing the entry of PI.^{[1][2][3][4][5]} Conversely, in dead or dying cells, the compromised cell membrane allows PI to freely enter the cell and stain the nucleus.^{[1][2][3][4][5][6]} This differential staining allows for the clear distinction between live and dead cell populations.

General Experimental Workflow

The general workflow for **propidium** iodide staining is a straightforward process that can be adapted for various experimental needs. The key steps involve preparing a single-cell suspension, incubating with the **propidium** iodide staining solution, and subsequent analysis by either flow cytometry or fluorescence microscopy.





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